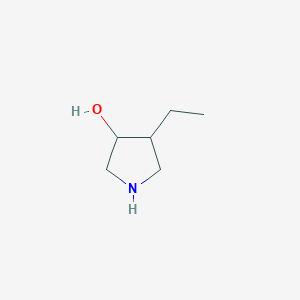

4-Ethylpyrrolidin-3-ol

説明

Structure

3D Structure

特性

IUPAC Name |

4-ethylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-5-3-7-4-6(5)8/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXJBZRHEOKPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethylpyrrolidin 3 Ol

Retrosynthetic Strategies for the 4-Ethylpyrrolidin-3-ol Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. scripps.edu For this compound, several logical disconnections can be proposed to reveal potential synthetic pathways.

A primary disconnection strategy involves breaking the C-N bonds of the pyrrolidine (B122466) ring. This suggests an intramolecular cyclization approach. For instance, a C2-N or C5-N bond disconnection leads back to a linear γ-amino alcohol or a related precursor. This is a common and effective strategy for forming five-membered nitrogen heterocycles. rsc.orgnumberanalytics.com

Another key disconnection is at the C3-C4 bond. While less common for the initial ring formation, this bond could be formed through radical cyclization or other carbon-carbon bond-forming reactions. diva-portal.org More strategically, the functional groups—the ethyl group at C4 and the hydroxyl group at C3—can be considered as products of precursor functionalization. This leads to a retrosynthetic pathway where the core pyrrolidine ring is synthesized first, followed by the introduction of the substituents. A logical precursor would be a pyrrolidin-3-one, where the ketone can be reduced to the alcohol and the ethyl group can be introduced via an alkylation reaction.

Finally, a powerful [3+2] cycloaddition approach can be envisioned. acs.org In this scenario, the entire pyrrolidine ring is formed in a single step. The retrosynthetic disconnection breaks the ring into a two-atom component (an alkene dipolarophile) and a three-atom component (an azomethine ylide). This method is particularly advantageous for controlling stereochemistry.

Table 1: Retrosynthetic Disconnections for this compound

| Disconnection Approach | Key Bonds Broken | Precursor Type |

| Intramolecular Cyclization | C-N bonds | γ-amino alcohol, γ-haloamine |

| Functional Group Introduction | C-O, C-C (ethyl) | Pyrrolidin-3-one |

| [3+2] Cycloaddition | C2-C3 and C5-N | Azomethine ylide and an alkene |

Classical Synthetic Routes to this compound and Analogous Structures

Classical methods for synthesizing the pyrrolidine core remain fundamental in organic chemistry, relying on robust and well-established reactions.

Cyclization Approaches for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring is most frequently accomplished through intramolecular cyclization. rsc.org These reactions involve the formation of a C-N bond to close a five-membered ring from a linear precursor. Common strategies include:

Reductive amination: The condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, yields a pyrrolidine. mdpi.com

Cyclization of amino alcohols: Under acidic or basic conditions, a 1,4-amino alcohol can undergo dehydration and cyclization to form the pyrrolidine ring. numberanalytics.commdpi.com

Nucleophilic substitution: An amine can displace a leaving group at the γ-position of an alkyl chain (e.g., from a γ-haloamine) to form the heterocyclic ring. rsc.org

These methods are effective for producing the basic pyrrolidine scaffold, which can then be further functionalized.

Stereoselective Introduction of the Ethyl and Hydroxyl Functionalities

Controlling the relative stereochemistry of the C3-hydroxyl and C4-ethyl groups is critical. One effective method starts with a 4-ethylpyrrolidin-3-one intermediate. The stereoselective reduction of the ketone at C3 can be achieved using various reducing agents. The choice of reagent and reaction conditions can favor the formation of either the cis or trans diastereomer.

Alternatively, stereochemistry can be directed by starting with a chiral precursor. For example, a Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester can establish the stereocenter at C4, followed by cyclization and reduction. A notable synthesis of related 2-substituted-3-hydroxypyrrolidines utilizes a non-classical Wittig reaction on enantiomerically pure α-amino-γ-substituted butyrolactones, followed by diastereoselective hydrogenation to establish the final stereocenters. sciforum.net

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Asymmetric Synthesis of Chiral this compound Stereoisomers

The demand for enantiomerically pure compounds has driven the development of asymmetric synthetic methods. labscoop.com For chiral pyrrolidines like (3S,4R)-4-Ethylpyrrolidin-3-ol, asymmetric 1,3-dipolar cycloaddition is a particularly powerful strategy. capes.gov.brresearchgate.netresearchgate.net This reaction involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile (an alkene). acs.org

Chirality can be induced in several ways:

Chiral Dipolarophile: Using an alkene that bears a removable chiral auxiliary.

Chiral Azomethine Ylide: Employing a ylide derived from a chiral amine or amino acid.

Chiral Catalyst: Using a chiral Lewis acid catalyst (e.g., complexes of Copper or Silver) to control the facial selectivity of the cycloaddition between achiral components. mdpi.com

A well-documented approach for a related compound, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, involves the cycloaddition of an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, with a chiral acrylamide (B121943) derived from a camphor (B46023) sultam. researchgate.net This method provides high diastereoselectivity, and the resulting cycloadduct can be converted to the target molecule. Chemoenzymatic methods, such as those using aldolases like DERA, have also been employed to create chiral precursors for substituted pyrrolidinols via aldol (B89426) addition followed by intramolecular reductive amination. csic.es

Table 2: Example of Asymmetric 1,3-Dipolar Cycloaddition for a Pyrrolidine Core

| Ylide Precursor | Dipolarophile | Catalyst/Auxiliary | Outcome | Reference |

| N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine | (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam | Chiral Auxiliary | High diastereoselectivity | researchgate.net |

| Glycinates | Electron-deficient alkenes | Chiral Zinc(II) bisoxazoline complex | High diastereo- and enantioselectivity | researchgate.net |

| Azomethine ylides | N-tert-Butanesulfinylazadienes | Ag₂CO₃ | Good yields, excellent regio- and diastereoselectivities | acs.org |

Transition Metal-Catalyzed Methodologies for Pyrrolidine Scaffolds

Transition metal catalysis offers efficient and atom-economical routes to complex heterocyclic scaffolds. rsc.orgresearchgate.net Various metals, including palladium, rhodium, copper, nickel, and cobalt, have been successfully used to construct pyrrolidine rings through diverse mechanisms. rsc.orgfrontiersin.orgorganic-chemistry.org

Key catalytic strategies include:

Intramolecular Hydroamination: The direct addition of an N-H bond across an alkene, often catalyzed by rhodium or gold complexes, provides a direct route to the pyrrolidine ring from an amino-alkene precursor. acs.org

C-H Activation/Amination: Palladium or copper catalysts can facilitate the intramolecular amination of unactivated C(sp³)-H bonds to form the pyrrolidine ring, offering a highly efficient pathway that avoids pre-functionalization of the carbon skeleton. rsc.orgacs.org

Catalyst-Tuned Regioselectivity: In some systems, the choice of metal catalyst can direct the regioselectivity of a reaction. For example, hydroalkylation of 3-pyrrolines can be tuned to yield C2-alkylated products with a cobalt catalyst or C3-alkylated products with a nickel catalyst. organic-chemistry.org

These advanced methodologies represent the cutting edge of heterocyclic synthesis, enabling the construction of substituted pyrrolidines with high levels of control and efficiency. frontiersin.org

Organocatalytic Strategies for Enantioselective Pyrrolidinol Construction

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing a metal-free alternative to traditional catalysts. wikipedia.orgresearchgate.net This approach utilizes small, chiral organic molecules to accelerate chemical reactions and control the stereochemical outcome. wikipedia.orggoogle.com For the construction of chiral pyrrolidine rings, proline and its derivatives are among the most successful and widely studied organocatalysts. nih.govmdpi.com

The fundamental strategy involves the reaction of aldehydes or ketones with a suitable nitrogen-containing precursor. The organocatalyst, often a secondary amine like proline, reacts with a carbonyl compound to form a nucleophilic enamine intermediate. beilstein-journals.org This activation mode is central to many organocatalytic transformations. The chirality of the catalyst directs the subsequent bond-forming step, leading to the creation of a new stereocenter with high enantioselectivity. wikipedia.org

Bifunctional organocatalysts, which possess both a nucleophilic/electrophilic activation site and a hydrogen-bond donating group (e.g., a urea, thiourea, or amide moiety), have proven highly effective. beilstein-journals.org This dual functionality allows the catalyst to activate one reactant while simultaneously orienting the other through non-covalent interactions, such as hydrogen bonding. This precise spatial arrangement in the transition state enhances both reaction rates and stereoselectivity. nih.govbeilstein-journals.org For instance, prolinamide-based catalysts have been successfully employed in asymmetric aldol and Mannich reactions, which are key steps in building substituted pyrrolidine frameworks. nih.gov

The synthesis of polysubstituted pyrrolidines can be achieved via organocatalytic cascade reactions, such as aza-Michael/Michael or aza-Michael/Aldol sequences. researchgate.net These cascades allow for the construction of complex molecular architectures from simple starting materials in a single operation, often with excellent control over multiple stereocenters. researchgate.net

Optimization of Reaction Conditions and Process Efficiency for this compound Production

Optimizing reaction conditions is critical for maximizing yield, purity, and cost-effectiveness, particularly for large-scale industrial production. researchgate.net Key parameters that require fine-tuning include temperature, solvent, catalyst loading, and reaction time. For the production of pyrrolidinol derivatives, process efficiency is also enhanced by minimizing hazardous waste and simplifying purification procedures. google.com

While specific optimization data for this compound is not extensively published, analysis of synthetic routes for analogous compounds like 3-Methylpyrrolidin-3-ol and other piperidine (B6355638) alcohols provides insight into the parameters typically optimized. For example, in stereoselective reductions, temperature control is crucial; reactions are often run at 0°C or below to maximize diastereomeric ratios. Solvent choice significantly impacts reaction outcomes; a comparative study might evaluate protic solvents (e.g., methanol, ethanol), aprotic polar solvents (e.g., THF, DMF), and greener alternatives like water or ionic liquids. skpharmteco.com

Modern process optimization often incorporates continuous flow reactors, which offer superior control over heat transfer and reaction time compared to batch processes. This technology can lead to higher throughput and purity.

The following interactive table illustrates typical parameters optimized for the synthesis of related heterocyclic alcohols, which would be relevant for developing an efficient process for this compound.

Table 1: Illustrative Optimization Parameters for Heterocyclic Alcohol Synthesis Data synthesized from studies on analogous compounds for illustrative purposes.

| Parameter | Condition A (Batch) | Condition B (Batch) | Condition C (Flow) | Rationale for Optimization |

|---|---|---|---|---|

| Method | Reductive Amination | Stereoselective Reduction | Continuous Flow Synthesis | Comparing classical batch methods with modern flow chemistry for scalability and control. |

| Catalyst/Reagent | NaBH(OAc)₃ | NaBH₄ with HCl | Immobilized Catalyst | Choice of reagent affects selectivity, safety, and potential for catalyst recycling. |

| Temperature | 25°C | 0°C | 50°C | Lower temperatures often increase stereoselectivity, while higher temperatures can increase reaction rate. |

| Solvent | Dichloromethane (DCM) | Methanol | Ethanol/Water | Solvent choice impacts solubility, reaction rate, and environmental footprint. |

| Yield | ~72% | ~82% | ~94% | Higher yields reduce waste and cost per kilogram of product. |

| Purity/Selectivity (dr) | >95% | 92:8 | >99% | High selectivity reduces the need for difficult and costly purification steps. |

Comparative Analysis of Synthetic Routes: Yields, Selectivity, and Green Chemistry Principles

When evaluating different synthetic pathways to this compound, it is essential to compare them based on efficiency, stereochemical control, and sustainability. The principles of green chemistry provide a framework for this analysis, emphasizing atom economy, waste reduction, use of safer solvents, and energy efficiency. acs.orgscienceinschool.org

Below is a comparative analysis of hypothetical synthetic routes to this compound, highlighting key performance and green chemistry indicators.

Table 2: Comparative Analysis of Synthetic Strategies

| Metric | Route 1: Multi-Step Linear Synthesis | Route 2: Organocatalytic Cascade | Green Chemistry Implication |

|---|---|---|---|

| Number of Steps | 5-7 steps | 1-3 steps | Fewer steps reduce waste, energy use, and resource consumption. scienceinschool.org |

| Typical Overall Yield | Low to Moderate (~20-40%) | Moderate to High (~50-80%) | Higher yields mean better resource efficiency and less waste. |

| Stereoselectivity | Depends on chiral starting material or resolution step | High (often >90% ee) | Asymmetric catalysis is preferred over chiral resolution, which has a theoretical maximum yield of 50%. wikipedia.org |

| Atom Economy | Low | High | High atom economy minimizes the generation of byproducts. acs.org |

| Reagents | Often uses stoichiometric and/or hazardous reagents (e.g., metal hydrides) | Catalytic amounts of metal-free organic molecules | Catalytic processes are superior to stoichiometric ones; avoiding toxic metals is a key goal. rroij.com |

| Solvents | Often requires chlorinated or aprotic polar solvents | Can often be performed in "greener" solvents, including water or alcohols nih.gov | The use of auxiliary substances should be minimized or made innocuous. skpharmteco.com |

Ultimately, the ideal synthetic route for this compound balances high yield and enantioselectivity with safety, cost, and environmental considerations. Organocatalytic strategies represent a significant step toward achieving these goals in a sustainable manner. scispace.com

Chemical Reactivity and Transformations of 4 Ethylpyrrolidin 3 Ol

Mechanistic Investigations of Functional Group Interconversions of 4-Ethylpyrrolidin-3-ol

The reactivity of this compound is primarily dictated by its two functional groups: the secondary alcohol at the C-3 position and the secondary amine of the pyrrolidine (B122466) ring. The interplay of these groups governs the pathways of its chemical transformations.

Hydroxyl Group Derivatizations and Subsequent Transformations (e.g., Oxidation, Reduction, Substitution)

The secondary hydroxyl group of this compound is a versatile handle for a variety of chemical modifications.

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, 4-ethylpyrrolidin-3-one, using a range of common oxidizing agents. Reagents such as chromium trioxide or potassium permanganate (B83412) are effective for this transformation. thieme-connect.com Milder, more selective methods like the Swern or Dess-Martin periodinane oxidation can also be employed to achieve this conversion while minimizing side reactions. ambeed.com The resulting ketone is a valuable intermediate for further synthetic elaborations.

Reduction: While the hydroxyl group itself is not typically reduced further, its conversion to other functional groups can be followed by reduction. For instance, conversion of the alcohol to a halide or tosylate, followed by reductive dehalogenation or detosylation using reagents like lithium aluminum hydride or catalytic hydrogenation, would yield 4-ethylpyrrolidine.

Substitution: The hydroxyl group is a poor leaving group, but it can be activated to facilitate nucleophilic substitution reactions. Conversion to a better leaving group, such as a tosylate, mesylate, or halide, allows for the introduction of a wide array of nucleophiles. For example, treatment with thionyl chloride or phosphorus tribromide can convert the alcohol to the corresponding chloride or bromide. thieme-connect.com These halides can then be displaced by various nucleophiles to introduce new functionalities at the C-3 position. The stereochemical outcome of these substitution reactions is highly dependent on the reaction mechanism (SN1 vs. SN2).

| Transformation | Reagent(s) | Product | Reference(s) |

| Oxidation | Chromium trioxide, Potassium permanganate | 4-Ethylpyrrolidin-3-one | thieme-connect.com |

| Substitution (to Halide) | Thionyl chloride, Phosphorus tribromide | 3-Chloro-4-ethylpyrrolidine, 3-Bromo-4-ethylpyrrolidine | thieme-connect.com |

Nitrogen Atom Reactivity: Alkylation, Acylation, and Formation of Fused Heterocycles

The secondary amine in the pyrrolidine ring is a nucleophilic center and readily participates in a variety of bond-forming reactions.

Alkylation and Acylation: The nitrogen atom can be easily N-alkylated or N-acylated. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common method for N-alkylation. nih.gov Direct alkylation with alkyl halides can also be achieved, though over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction. thieme-connect.com N-acylation can be accomplished using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. thieme-connect.de These reactions are fundamental for modifying the steric and electronic properties of the pyrrolidine nitrogen.

Formation of Fused Heterocycles: The bifunctional nature of this compound makes it a suitable precursor for the synthesis of fused heterocyclic systems. For instance, intramolecular cyclization reactions can lead to the formation of bicyclic structures. The synthesis of fused systems like indolizidines or quinolizidines often involves the strategic functionalization of both the nitrogen and a carbon atom of the ring, followed by a cyclization step. rsc.org The formation of fused N-heterocycles is a common strategy in the synthesis of alkaloids and other natural products. nih.govwikipedia.orguou.ac.in

| Reaction Type | Reagent(s)/Conditions | Product Type | Reference(s) |

| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)3 | N-Alkyl-4-ethylpyrrolidin-3-ol | nih.gov |

| N-Acylation | Acyl chloride, Base | N-Acyl-4-ethylpyrrolidin-3-ol | thieme-connect.de |

| Fused Heterocycle Synthesis | Intramolecular cyclization strategies | Bicyclic heterocycles | rsc.orgnih.gov |

Ring-Opening and Ring-Expansion Reactions of the this compound Core

The pyrrolidine ring, while generally stable, can undergo ring-opening and ring-expansion reactions under specific conditions, leading to the formation of acyclic or larger heterocyclic structures.

Ring-Opening: Reductive ring-opening of N-acyl pyrrolidines has been achieved using powerful reducing agents. nih.gov This process involves the cleavage of a C-N bond, leading to an acyclic amino alcohol derivative. The regioselectivity of the ring opening can be influenced by the substituents on the ring. nih.gov

Ring-Expansion: A notable transformation of pyrrolidinols is their ring expansion to piperidines. This reaction often proceeds through the formation of an intermediate aziridinium (B1262131) ion. nih.gov For this compound, activation of the hydroxyl group (e.g., by mesylation or tosylation) followed by intramolecular nucleophilic attack by the nitrogen atom would form a bicyclic aziridinium ion. Subsequent nucleophilic attack on this strained intermediate can lead to the formation of a six-membered piperidine (B6355638) ring. The regioselectivity of the nucleophilic attack on the aziridinium ion determines the substitution pattern of the resulting piperidine. nih.gov Ring expansion of functionalized octahydroindoles to decahydroquinolines has also been reported, providing a precedent for such transformations in related systems. uni.lu

Reductive and Oxidative Processes Involving the this compound Moiety

The presence of both a secondary alcohol and a secondary amine makes this compound susceptible to various reductive and oxidative transformations.

Reductive Processes: Catalytic hydrogenation (e.g., using H2/Pd/C) can reduce the C-O bond if it is first converted to a suitable leaving group. The pyrrolidine ring itself is generally stable to reduction under standard conditions. However, under forcing conditions, or with specific catalysts, the ring can be hydrogenated.

Oxidative Processes: As mentioned previously, the secondary alcohol can be readily oxidized to a ketone. The secondary amine can also be oxidized, though this is often less controlled and can lead to a mixture of products, including nitroxides or enamines, depending on the oxidant and reaction conditions. In the context of drug metabolism, N-dealkylation and oxidation of the pyrrolidine ring are known metabolic pathways for related compounds. thieme-connect.com

Chemo- and Regioselectivity in Reactions Facilitated by this compound

The presence of two distinct functional groups raises questions of chemo- and regioselectivity in reactions of this compound.

Chemoselectivity: In reactions with electrophiles, the nitrogen atom is generally more nucleophilic than the oxygen atom of the hydroxyl group. Therefore, in the absence of protecting groups, reactions such as alkylation and acylation are expected to occur preferentially at the nitrogen. nih.govsigmaaldrich.com To achieve selective reaction at the hydroxyl group, the amine is typically protected, for example, as a carbamate (B1207046) (e.g., Boc or Cbz).

Regioselectivity: In reactions such as the ring expansion via an aziridinium intermediate, the regioselectivity of the nucleophilic attack is a critical factor. The attack can occur at either of the two carbons of the aziridinium ring, leading to different regioisomers of the resulting piperidine. The outcome is influenced by steric and electronic factors of the substrate and the nature of the nucleophile. nih.gov Studies on related systems have shown that the regioselectivity of such ring expansions can often be controlled by the reaction conditions. nih.gov

Advanced Spectroscopic and Analytical Methodologies for 4 Ethylpyrrolidin 3 Ol Research

Elucidation of Complex Stereoisomeric Mixtures of 4-Ethylpyrrolidin-3-ol Using Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules. For a molecule with the complexity of this compound, advanced one-dimensional and two-dimensional (2D) NMR techniques are indispensable for unambiguously determining its constitution and relative stereochemistry.

Application of 2D NMR Spectroscopy for Detailed Structural Connectivity and Stereochemistry

While 1D NMR (¹H and ¹³C) provides initial information, complex spin systems and signal overlap in the spectra of this compound isomers can make a complete assignment challenging. 2D NMR experiments are crucial for resolving these ambiguities by correlating nuclear spins through chemical bonds or through space. omicsonline.orgresearchgate.netweebly.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY spectra would reveal correlations between the methine proton at C3 (H3) and the adjacent methylene (B1212753) protons at C2 (H2), as well as the methine proton at C4 (H4). It would also show correlations between H4 and the methylene protons of the ethyl group, and within the ethyl group itself, confirming the connectivity of the entire carbon skeleton.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with their directly attached carbon atoms. core.ac.uk An HSQC spectrum would definitively assign the carbon signals for each protonated position (C2, C3, C4, C5, and the two carbons of the ethyl group), simplifying the interpretation of the more complex ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry (cis or trans) of the substituents on the pyrrolidine (B122466) ring. ipb.pt This experiment detects protons that are close in space, regardless of whether they are connected through bonds. For the cis-isomer, a cross-peak would be observed between the proton at C3 and the proton at C4. Conversely, in the trans-isomer, this correlation would be absent or very weak, while correlations might be seen between H3 and a proton on the opposite face of the ring. ipb.pt

Table 1: Hypothetical ¹H and ¹³C NMR Data for trans-4-Ethylpyrrolidin-3-ol in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) | 2D NMR Correlations (Selected) |

| Ring | |||||

| 2 | 3.15, 2.90 | m | - | 54.5 | COSY: H3; HSQC: C2 |

| 3 | 4.10 | m | - | 72.0 | COSY: H2, H4; HSQC: C3 |

| 4 | 2.10 | m | - | 45.0 | COSY: H3, H5, H-ethyl; HSQC: C4 |

| 5 | 3.05, 2.80 | m | - | 52.8 | COSY: H4; HSQC: C5 |

| Ethyl Group | |||||

| 1' (CH₂) | 1.60 | m | - | 25.5 | COSY: H4, H-2'; HSQC: C-1' |

| 2' (CH₃) | 0.95 | t | 7.4 | 11.8 | COSY: H-1'; HSQC: C-2' |

Utility of Chiral Shift Reagents in NMR for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) of a chiral compound is critical in asymmetric synthesis. While chiral chromatography is often used, NMR spectroscopy provides a powerful alternative through the use of chiral shift reagents (CSRs). libretexts.org These are typically lanthanide complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), that can reversibly coordinate to Lewis basic sites in the analyte, like the alcohol and amine groups of this compound. rsc.org

When a CSR complexes with a racemic mixture of this compound, it forms two transient diastereomeric complexes. researchgate.net Because diastereomers have different physical properties, the protons in the enantiomers experience different magnetic environments, leading to the splitting of what was a single resonance in the original spectrum into two separate signals. libretexts.orgresearchgate.net The enantiomeric excess can then be calculated by integrating the areas of these separated peaks. The magnitude of the separation (ΔΔδ) is dependent on the specific proton, the concentration of the shift reagent, and the solvent used. mit.edu

Table 2: Example of NMR Signal Splitting for H3 Proton of this compound with a Chiral Shift Reagent

| Enantiomer | Original ¹H Shift (δ, ppm) | Shift with Eu(hfc)₃ (δ, ppm) | Induced Shift (Δδ, ppm) | Enantiomeric Shift Difference (ΔΔδ, ppm) |

| (3R, 4R) | 4.10 | 5.25 | 1.15 | \multirow{2}{*}{0.12} |

| (3S, 4S) | 4.10 | 5.13 | 1.03 |

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation in this compound Reactions

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of molecules and for elucidating reaction mechanisms by identifying intermediates, byproducts, and final products. pnnl.govepa.gov Techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) coupled with high-resolution analyzers (e.g., Time-of-Flight, TOF, or Orbitrap) provide mass measurements with high accuracy (typically < 5 ppm). nih.gov

This accuracy allows for the unambiguous assignment of molecular formulas to observed ions. In the context of this compound reactions, such as its synthesis or degradation, HRMS can be used to:

Identify Intermediates: By analyzing aliquots of a reaction mixture over time, transient intermediates can be detected and their elemental compositions determined, providing direct evidence for a proposed mechanistic pathway.

Characterize Products: The exact mass of the final product can confirm a successful transformation and identify any unexpected side products.

Study Fragmentation Patterns: Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ can induce fragmentation. The resulting fragment ions provide structural information that helps distinguish between isomers and confirm the identity of reaction products. cjnmcpu.com For this compound, characteristic fragmentation pathways would likely involve the loss of water, the loss of the ethyl group, and cleavage of the pyrrolidine ring. researchgate.netmjcce.org.mk

Table 3: Predicted HRMS Data and Fragmentation for this compound

| Ion | Molecular Formula | Calculated m/z | Plausible Origin |

| [M+H]⁺ | C₆H₁₄NO⁺ | 116.1070 | Protonated parent molecule |

| [M+H-H₂O]⁺ | C₆H₁₂N⁺ | 98.0964 | Loss of water from the alcohol |

| [M+H-C₂H₅]⁺ | C₄H₈NO⁺ | 86.0600 | Loss of the ethyl radical |

| C₄H₁₀N⁺ | C₄H₁₀N⁺ | 72.0808 | Ring cleavage fragment |

Chromatographic Techniques for Separation and Purity Assessment of this compound Enantiomers and Diastereomers

Chromatography is the primary method for the separation and purification of stereoisomers. nih.gov Given that this compound has four stereoisomers, the development of robust chromatographic methods is essential for both analytical assessment of purity and for isolating individual isomers for further study.

Development of Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods

The direct separation of enantiomers is achieved by using a chiral environment, most commonly a chiral stationary phase (CSP). chiralpedia.com

Chiral HPLC: This is the most widely used technique for enantioseparation. nih.gov For a polar amino alcohol like this compound, several types of CSPs would be effective:

Macrocyclic Glycopeptide Phases (e.g., Teicoplanin-based, CHIROBIOTIC T): These are highly versatile and can operate in different mobile phase modes (reversed-phase, polar organic, normal phase), offering a high chance of success. sigmaaldrich.comchromatographytoday.com

Polysaccharide-based Phases (e.g., derivatized cellulose (B213188) or amylose): These are broadly applicable CSPs that often provide excellent resolution for a wide range of chiral compounds. Method development involves screening different CSPs and mobile phases to optimize selectivity (α) and resolution (Rs). sigmaaldrich.com

Chiral GC: Gas chromatography can also be used for enantiomeric separation, often providing very high efficiency. gcms.cz However, due to the low volatility and polar nature of this compound, derivatization is typically required prior to analysis. The amine and alcohol groups can be acylated (e.g., with trifluoroacetic anhydride) to create more volatile and less polar derivatives suitable for GC analysis on a chiral column, such as one coated with a derivatized cyclodextrin.

Table 4: Representative Chiral HPLC and GC Method Parameters for Separation of this compound Stereoisomers

| Technique | Parameter | Condition |

| Chiral HPLC | Column | CHIROBIOTIC T (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 210 nm or ELSD/MS | |

| Chiral GC | Derivatization | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm film) | |

| Carrier Gas | Helium | |

| Oven Program | 80°C (1 min), ramp to 180°C at 5°C/min | |

| Detection | Flame Ionization Detector (FID) or MS |

Preparative Chromatography for Isomer Isolation

Once an effective analytical separation is developed, the method can be scaled up to preparative chromatography to isolate multigram quantities of each stereoisomer. waters.com This involves using larger-diameter columns packed with the same CSP, higher mobile phase flow rates, and injecting larger sample volumes. The goal is to maximize throughput while maintaining sufficient resolution to isolate each isomer with high purity. nih.gov Fractions corresponding to each stereoisomeric peak are collected, and the solvent is removed to yield the purified compound. The purity of the isolated isomers is then confirmed using the analytical methods previously developed.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Hydrogen Bonding Studies of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method to probe the molecular structure of this compound. These techniques measure the vibrational energies of specific bonds and functional groups within the molecule. By analyzing the resulting spectra, detailed insights into the compound's conformational landscape and the nature of its hydrogen bonding can be obtained.

The key functional groups in this compound—the secondary amine (N-H), the hydroxyl group (O-H), and the alkyl framework (C-H, C-C, C-N, C-O)—give rise to characteristic absorption or scattering peaks. The precise frequency of these vibrations is highly sensitive to the local chemical environment, including the molecule's conformation and its participation in intermolecular interactions.

Conformational Analysis: The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The orientation of the substituents at positions 3 (hydroxyl) and 4 (ethyl) can be either cis or trans. These different stereoisomers and their corresponding conformers are expected to exhibit distinct vibrational spectra. For instance, the stretching and bending frequencies of the C-O and C-N bonds, as well as the ring vibrations, would likely differ between the cis and trans isomers due to varying steric and electronic effects. Computational modeling, combined with experimental IR and Raman data, allows for the assignment of specific spectral features to particular stable conformers.

Hydrogen Bonding Studies: The presence of both a hydrogen bond donor (O-H) and acceptor (the nitrogen lone pair and the oxygen lone pair) makes this compound highly susceptible to forming intermolecular hydrogen bonds. This is a dominant factor in its condensed-phase behavior.

In IR spectroscopy, the O-H stretching vibration is particularly diagnostic of hydrogen bonding. In a non-interacting (gas-phase or dilute solution in a non-polar solvent) environment, this bond would appear as a sharp, relatively high-frequency band (typically ~3600-3650 cm⁻¹). However, in the liquid or solid state where intermolecular O-H···N or O-H···O hydrogen bonds are formed, this band becomes significantly broadened and shifts to a lower frequency (typically 3200-3500 cm⁻¹). The extent of this broadening and shifting provides a qualitative measure of the hydrogen bond strength. Raman spectroscopy offers complementary information, particularly for the skeletal vibrations of the molecule.

A hypothetical table of characteristic vibrational frequencies for this compound is presented below, illustrating the expected regions for key molecular motions.

Interactive Data Table: Vibrational Frequencies of this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Notes |

| O-H Stretch (H-bonded) | Alcohol | 3400-3200 (Broad, Strong) | Weak | Broadness indicates strong intermolecular hydrogen bonding. |

| N-H Stretch | Secondary Amine | 3350-3300 (Medium, Sharp) | Weak | May be obscured by the broad O-H band. |

| C-H Stretch (sp³) | Alkyl (CH₃, CH₂) | 2960-2850 (Strong) | 2960-2850 (Strong) | Multiple peaks corresponding to symmetric and asymmetric stretches. |

| N-H Bend | Secondary Amine | 1650-1580 (Variable) | Weak | Can be useful for confirming the presence of the secondary amine. |

| C-O Stretch | Secondary Alcohol | 1100-1050 (Strong) | Weak | Position is sensitive to the local conformation. |

| C-N Stretch | Amine | 1250-1020 (Medium) | Medium | Provides information on the pyrrolidine ring structure. |

| C-C Stretch | Alkyl Skeleton | 1200-800 (Variable) | Strong | Complex region with multiple overlapping bands. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure of this compound and Its Salts

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.govnih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, thereby revealing the exact conformation of the molecule as it exists within the crystal lattice. For a chiral molecule like this compound, which has two stereocenters (at the C3 and C4 positions), X-ray crystallography is the gold standard for the unambiguous determination of its absolute stereochemistry. nih.gov

Absolute Stereochemistry Determination: To determine the absolute configuration (e.g., (3R,4S) vs. (3S,4R)), the crystallographic experiment must be sensitive to the effects of anomalous dispersion. While this can sometimes be achieved with the native compound, it is often more reliable to form a salt with a heavier atom, such as a hydrobromide or hydrochloride. The heavier atom acts as a strong anomalous scatterer, allowing for the confident assignment of the absolute structure, typically expressed via the Flack parameter. wikipedia.org

Solid-State Structure and Crystal Packing: The crystallographic analysis of this compound or its salts would reveal how the individual molecules pack together to form the crystal. This packing is governed by intermolecular forces, primarily the strong hydrogen bonds formed by the hydroxyl and amine groups. The analysis would identify specific hydrogen bonding motifs, such as chains or networks, connecting adjacent molecules. For a salt like this compound hydrochloride, the chloride ion would act as a hydrogen bond acceptor, linking the protonated amine (N⁺-H) and the hydroxyl group (O-H) of neighboring molecules into an extended three-dimensional architecture.

Below is a hypothetical crystallographic data table for a crystal of (3R,4R)-4-Ethylpyrrolidin-3-ol hydrochloride, illustrating the type of information obtained from an X-ray diffraction experiment.

Interactive Data Table: Hypothetical Crystallographic Data for (3R,4R)-4-Ethylpyrrolidin-3-ol Hydrochloride

| Parameter | Value | Description |

| Chemical Formula | C₆H₁₄ClNO | Molecular formula of the salt. |

| Formula Weight | 151.63 g/mol | Molar mass of the asymmetric unit. |

| Crystal System | Orthorhombic | A crystal system with three unequal axes at 90°. |

| Space Group | P2₁2₁2₁ | A common chiral space group. researchgate.net |

| a (Å) | 6.15 | Unit cell dimension along the a-axis. |

| b (Å) | 9.88 | Unit cell dimension along the b-axis. |

| c (Å) | 13.42 | Unit cell dimension along the c-axis. |

| α, β, γ (°) | 90, 90, 90 | Unit cell angles. |

| Volume (ų) | 815.5 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R-factor | 0.035 | A measure of the agreement between the crystallographic model and the experimental data. |

| Flack Parameter | 0.02(4) | A value near zero confirms the correct absolute stereochemistry assignment. |

Theoretical and Computational Investigations of 4 Ethylpyrrolidin 3 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics of 4-Ethylpyrrolidin-3-ol Isomers

Quantum chemical calculations are indispensable tools for probing the intrinsic properties of molecules. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations are used to determine molecular structures and their corresponding enthalpies of formation. researchgate.net For this compound, which has two stereocenters (at C3 and C4), four distinct stereoisomers exist: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).

Quantum calculations can predict the relative stabilities of these diastereomers (cis and trans isomers) and enantiomers. Typically, the trans isomers, where the ethyl and hydroxyl groups are on opposite faces of the ring, are expected to be energetically more favorable due to reduced steric hindrance compared to the cis isomers. High-level composite methods, such as G3(MP2)//B3LYP, are employed to compute these energy differences with high accuracy. researchgate.net The calculations would involve geometry optimization of each isomer followed by single-point energy calculations to determine the ground-state energies. Electronic properties such as orbital energies (HOMO, LUMO), electrostatic potential maps, and dipole moments can also be derived, offering insights into the molecule's reactivity and intermolecular interactions. arabjchem.org

Table 1: Illustrative Calculated Relative Energies of this compound Stereoisomers Note: These are hypothetical values based on typical energy differences in substituted pyrrolidines, intended to illustrate the output of quantum chemical calculations. Actual values would require specific computation.

| Isomer Configuration | Relative Energy (kJ/mol) | Expected Relative Population at 298 K |

| (3R,4S)-trans | 0.00 | Highest |

| (3S,4R)-trans | 0.00 | Highest |

| (3R,4R)-cis | +5.2 | Lower |

| (3S,4S)-cis | +5.2 | Lower |

Conformational Analysis and Energy Landscapes of this compound using Molecular Mechanics and Dynamics

The five-membered pyrrolidine (B122466) ring is not planar and adopts puckered conformations to relieve ring strain. nih.govresearchgate.net The two primary puckering modes are the "envelope" (or UP/DOWN) conformation, where one atom is out of the plane of the other four, and the "twist" conformation, where two adjacent atoms are displaced on opposite sides of the plane. unito.itresearchgate.net For this compound, the specific pucker (e.g., Cγ-endo or Cγ-exo) and the pseudo-axial or pseudo-equatorial orientation of the ethyl and hydroxyl substituents define the conformational landscape.

Molecular mechanics (MM) force fields and molecular dynamics (MD) simulations are powerful techniques to explore these conformational possibilities and map the potential energy surface. nih.gov By simulating the molecule's movement over time, MD can identify stable, low-energy conformations and the transition states that separate them. biorxiv.org Studies on substituted prolines have shown that the preferred pucker is highly sensitive to the nature and stereochemistry of substituents, as well as the solvent environment. biorxiv.org For this compound, one would expect a complex energy landscape with multiple local minima corresponding to different ring puckers and substituent orientations. The global minimum would likely be a conformation that minimizes steric clashes between the ethyl group, the hydroxyl group, and the ring hydrogen atoms.

Table 2: Principal Conformers of trans-4-Ethylpyrrolidin-3-ol This table describes the key conformational variables that would be investigated via MM and MD simulations.

| Ring Pucker | C3-OH Orientation | C4-Et Orientation | Key Steric Interaction |

| Cγ-endo (Envelope) | pseudo-axial | pseudo-equatorial | OH with axial H |

| Cγ-endo (Envelope) | pseudo-equatorial | pseudo-axial | Et with axial H |

| Cγ-exo (Envelope) | pseudo-axial | pseudo-equatorial | OH with axial H |

| Cγ-exo (Envelope) | pseudo-equatorial | pseudo-axial | Et with axial H |

| Twist | mixed | mixed | Multiple gauche interactions |

Prediction of Spectroscopic Parameters for this compound through Density Functional Theory (DFT) Methods

DFT calculations have become a standard and reliable method for predicting spectroscopic parameters, which are crucial for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is frequently used to calculate NMR chemical shifts (¹H and ¹³C) with high accuracy. nih.gov

For this compound, DFT calculations could predict the full ¹H and ¹³C NMR spectra for each of its stable conformers. The predicted chemical shifts are highly sensitive to the local electronic environment and molecular geometry, meaning that different ring puckers or substituent orientations would result in distinct spectral patterns. By comparing the Boltzmann-averaged predicted spectrum (weighted average of the spectra of all significant conformers) with experimental data, the most probable solution-state structure can be determined. researchgate.net Similarly, DFT can calculate vibrational frequencies, aiding in the assignment of peaks in infrared (IR) and Raman spectra.

Table 3: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Pyrrolidin-3-ol Scaffold Note: These are representative values illustrating the accuracy of DFT-GIAO methods. Specific calculations for this compound would be required for precise values.

| Carbon Atom | Predicted Chemical Shift (ppm) | Typical Experimental Shift (ppm) |

| C2 | 53.1 | 52.5 |

| C3 | 70.5 | 71.2 |

| C4 | 40.2 | 39.8 |

| C5 | 60.8 | 61.5 |

Computational Studies on Reaction Mechanisms Involving this compound as a Reactant or Intermediate

Computational chemistry provides profound insights into reaction mechanisms by mapping the entire energy profile of a chemical transformation. nih.govrsc.org Using DFT, it is possible to locate and calculate the energies of reactants, products, transition states (TS), and any intermediates. This allows for the determination of activation energies and reaction enthalpies, elucidating the feasibility and kinetics of a proposed pathway. researchgate.netacs.org

While specific mechanistic studies involving this compound are not prominent in the literature, its structure suggests several possible reactions for computational investigation. For instance, it could act as a nucleophile in N-alkylation or O-acylation reactions. A computational study of such a reaction would involve:

Optimizing the geometries of the reactants (e.g., this compound and an electrophile).

Locating the transition state structure for the nucleophilic attack.

Verifying the TS by frequency analysis (confirming a single imaginary frequency).

Structure-Activity Relationship (SAR) Studies for this compound Derivatives in Non-Biological Contexts (e.g., catalysis, materials)

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its function. gardp.org While often used in drug discovery, SAR is equally valuable in materials science and catalysis. bohrium.comresearchgate.net The pyrrolidine scaffold is a key component in many successful organocatalysts, particularly those derived from proline and prolinol. nih.govmdpi.comdoaj.org These catalysts activate substrates through the formation of enamines or iminium ions.

A computational SAR study could explore how derivatives of this compound perform as organocatalysts, for instance, in an asymmetric Michael addition. nih.gov By systematically modifying the scaffold (e.g., replacing the ethyl group with other alkyl or aryl groups, converting the hydroxyl group to an ether or silyl (B83357) ether), DFT calculations could predict how these changes influence the catalyst's activity and stereoselectivity. Key computed parameters would include the energies of catalytic cycle intermediates and transition states, which govern the reaction rate and enantiomeric excess of the product.

Table 4: Illustrative Computational SAR for a Hypothetical Catalytic Reaction This table illustrates how structural modifications to a this compound-based catalyst could be correlated with performance metrics in a hypothetical asymmetric reaction.

| R¹ Group (at C4) | R² Group (at C3-O) | Calculated Activation Barrier (kJ/mol) | Predicted Enantiomeric Excess (% ee) |

| -CH₂CH₃ | -H | 55 | 85 |

| -CH(CH₃)₂ | -H | 60 | 92 |

| -Ph | -H | 52 | 88 |

| -CH₂CH₃ | -Si(CH₃)₃ | 50 | 95 |

In Silico Screening for Novel Catalytic or Material Applications of this compound Scaffolds

In silico (computational) screening allows for the rapid evaluation of large virtual libraries of compounds to identify candidates with desired properties, saving significant time and resources compared to experimental synthesis and testing. nih.gov The this compound structure serves as an excellent scaffold for generating such a library. researchgate.net

For catalytic applications, a virtual library of derivatives could be screened for properties that correlate with high catalytic activity. This might involve high-throughput docking simulations to assess binding to a substrate or co-catalyst, or DFT calculations to determine electronic properties like HOMO-LUMO gaps, which relate to reactivity. nih.gov For materials science applications, a library could be screened for physical properties like polarizability, thermal stability, or crystal packing tendencies. By calculating these properties for thousands of virtual derivatives, machine learning models can be trained to predict the most promising candidates for synthesis and experimental validation.

Table 5: Example of a Virtual Library for In Silico Screening This table shows a small subset of a virtual library based on the this compound scaffold and key descriptors that would be calculated during a screening campaign.

| Compound ID | R¹ Group (at C4) | R² Group (at C3-O) | Calculated HOMO Energy (eV) | Calculated Dipole Moment (Debye) |

| LIB-001 | -CH₂CH₃ | -H | -6.2 | 2.1 |

| LIB-002 | -CF₂CF₃ | -H | -6.8 | 3.5 |

| LIB-003 | -Cyclohexyl | -H | -6.1 | 2.0 |

| LIB-004 | -CH₂CH₃ | -COCH₃ | -6.5 | 4.2 |

| LIB-005 | -CH₂CH₃ | -Si(CH₃)₂Ph | -5.9 | 1.8 |

Applications of 4 Ethylpyrrolidin 3 Ol and Its Derivatives in Chemical Research

4-Ethylpyrrolidin-3-ol as a Chiral Building Block in Complex Organic Synthesis

The stereochemically defined structure of this compound makes it an attractive starting material for the synthesis of more complex and biologically significant molecules. nih.govmdpi.com The pyrrolidine (B122466) ring is a common motif in a vast array of natural products and pharmaceuticals, and the presence of both a hydroxyl and an ethyl group on the this compound scaffold offers multiple points for synthetic modification. nih.govwikipedia.org

Precursor to Structurally Diverse Heterocyclic Scaffolds

The pyrrolidine core of this compound serves as a foundational element for the construction of a wide range of heterocyclic compounds. tandfonline.com The synthesis of various pyrrolidine-containing drugs often starts from chiral precursors like proline or 4-hydroxyproline, which share structural similarities with this compound. nih.govmdpi.com These precursors undergo functionalization to create complex heterocyclic systems. For instance, the synthesis of drugs like Avanafil and Vildagliptin relies on the stereoselective functionalization of a pyrrolidine ring. nih.gov The development of novel synthetic methodologies, such as multicomponent reactions and cycloaddition reactions, has further expanded the toolkit for transforming simple pyrrolidine derivatives into intricate molecular architectures with potential biological activities. tandfonline.com

The strategic placement of the ethyl and hydroxyl groups on the this compound ring allows for controlled modifications, leading to a variety of substituted pyrrolidines. These derivatives can then be employed in the synthesis of more complex heterocyclic systems, including those with therapeutic potential. The synthesis of novel 3,4-dihydroxypyrrolidine derivatives from various starting materials has been shown to yield potent inhibitors of specific enzymes, highlighting the importance of the pyrrolidinol moiety in designing bioactive molecules. nih.gov

Construction of Polycyclic Systems Incorporating the Pyrrolidinol Moiety

The pyrrolidine ring is a fundamental component of many polycyclic alkaloids, a class of natural products with diverse and potent biological activities. wikipedia.orgnih.gov The synthesis of such complex structures often involves the strategic incorporation of a chiral pyrrolidine building block. While direct examples of using this compound in the synthesis of polycyclic systems are not extensively documented, the general principles of alkaloid synthesis suggest its potential in this area. nih.gov For example, the synthesis of spirocyclic pyrrolidine derivatives has been achieved through organocatalytic conjugate addition reactions, demonstrating a pathway to fused and bridged ring systems. thieme-connect.de

The development of novel synthetic strategies, such as the synthesis of porous microspheres containing pyrrolidone units, showcases the versatility of pyrrolidine-based structures in creating complex three-dimensional frameworks. mdpi.com These methodologies, while not directly employing this compound, provide a conceptual basis for how this chiral building block could be integrated into the synthesis of complex polycyclic architectures.

Utilization of this compound as a Ligand in Asymmetric Catalysis

The chiral nature of this compound makes it an excellent candidate for the development of chiral ligands for asymmetric catalysis. Chiral ligands are crucial for controlling the stereochemical outcome of a wide range of chemical transformations, leading to the synthesis of enantiomerically pure compounds. nih.govnih.gov

Design and Development of Chiral Catalysts Based on this compound Derivatives

The design of effective chiral ligands often involves the incorporation of a rigid and well-defined chiral scaffold. pnas.org Pyrrolidine derivatives, particularly those derived from readily available chiral sources like amino acids, have been extensively used for this purpose. mdpi.com The hydroxyl and amino functionalities present in this compound provide ideal handles for modification and coordination to a metal center.

The synthesis of chiral β-amino alcohols and their application as ligands in asymmetric catalysis is a well-established field. mdpi.comrsc.orgscilit.com These ligands, when complexed with transition metals like ruthenium or copper, have been shown to be highly effective in a variety of enantioselective reactions. mdpi.comrsc.org For example, chiral β-amino alcohol ligands are used in the asymmetric transfer hydrogenation of ketones and imines, as well as in the enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.comrsc.org The structural rigidity and stereoelectronic properties of the ligand play a crucial role in determining the efficiency and enantioselectivity of the catalyst. nih.gov

While specific examples of catalysts derived directly from this compound are not prevalent in the literature, the principles of ligand design strongly suggest its potential. By modifying the hydroxyl and amino groups, a diverse library of ligands could be generated and screened for various catalytic applications.

Enantioselective Transformations Catalyzed by this compound Ligands

Pyrrolidine-based ligands have been successfully employed in a wide array of enantioselective transformations. Gold(I) complexes with chiral pyrrolidinyl ligands have been used for intramolecular [4+2] cycloadditions and atroposelective synthesis of indoles. nih.gov The stereochemical environment created by the chiral ligand directs the approach of the substrates, leading to the preferential formation of one enantiomer.

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is another powerful method for the enantioselective synthesis of substituted pyrrolidines, often employing chiral metal catalysts. mappingignorance.org The development of pyrrolidine-based organocatalysts has also been a significant area of research, with these catalysts promoting various transformations in an environmentally friendly manner. mdpi.com

Given the success of structurally related pyrrolidine derivatives as ligands, it is highly probable that catalysts derived from this compound would be effective in a range of enantioselective reactions. Further research in this area could unlock new and efficient catalytic systems for the synthesis of valuable chiral molecules.

Role of this compound in Materials Science Research

The incorporation of specific functional groups into polymers can impart unique properties, leading to the development of advanced materials. The pyrrolidine moiety has been explored in the context of materials science, particularly in the development of functional polymers. nih.gov For instance, pyrrolidine-based chiral porous polymers have been synthesized and used as heterogeneous organocatalysts in water, demonstrating the potential of integrating chiral pyrrolidine units into solid supports. rsc.org

Precursors for Polymer and Supramolecular Assembly Synthesis

The bifunctional nature of this compound, possessing both a secondary amine and a hydroxyl group, makes it a candidate monomer for the synthesis of polymers such as polyamines, polyesters, and polyurethanes. The pyrrolidine ring itself can be integrated into polymer backbones or as a pendant group, influencing the polymer's physical and chemical properties.

While specific research detailing the use of this compound in polymerization is not extensively published, the broader class of pyrrolidine derivatives has been successfully employed in creating advanced polymers. For instance, chiral porous polymers based on pyrrolidine have been synthesized for applications in heterogeneous organocatalysis. sigmaaldrich.com These polymers leverage the defined stereochemistry of the pyrrolidine precursor to create materials with specific catalytic activities. The ethyl and hydroxyl substituents on the this compound scaffold could be used to tune the solubility, thermal stability, and mechanical properties of such polymers.

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the hydroxyl group and the nitrogen atom of the pyrrolidine ring allow for the formation of ordered, non-covalently bonded assemblies. These interactions are fundamental to creating complex architectures like gels, liquid crystals, and molecular capsules. The self-assembly process is often driven by a combination of hydrogen bonding, electrostatic interactions, and van der Waals forces. uni.lu The defined stereochemistry of this compound could impart chirality to these supramolecular structures, a desirable feature for applications in chiral recognition and separation.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer Example | Linkage Formed |

| Polyester | Diacyl Chloride | Ester and Amide |

| Polyurethane | Diisocyanate | Urethane |

| Polyamide | Dicarboxylic Acid | Amide |

Components in Advanced Functional Materials (excluding biological materials)

The incorporation of pyrrolidine derivatives into materials can impart unique functionalities. The non-planar, puckered conformation of the pyrrolidine ring can influence the three-dimensional structure and packing of materials, while the nitrogen atom can act as a ligand for metal coordination, forming metal-organic frameworks (MOFs) or coordination polymers.

Although direct studies on this compound for non-biological functional materials are limited, the principles can be extrapolated from related compounds. For example, heterocyclic compounds are used to construct organic light-emitting diode (OLED) materials and other electronic components. The specific stereochemistry and substituents of this compound could be exploited to control the morphology and electronic properties of thin films or crystalline materials. The ethyl group provides a lipophilic handle that can influence solubility in organic solvents, which is crucial for solution-based processing of materials.

Investigation of this compound in Non-Biological Sensing and Recognition Technologies

There is currently a lack of specific research in the public domain on the application of this compound in non-biological sensing and recognition technologies. However, the structural motifs present in the molecule are relevant to sensor design. Nitrogen-containing heterocycles are frequently used as recognition elements in chemical sensors due to the ability of the nitrogen lone pair to interact with analytes, such as metal ions or acidic gases.

A hypothetical sensor could involve immobilizing a derivative of this compound onto a surface where the pyrrolidine nitrogen and hydroxyl oxygen could act as a chelating site for specific metal ions. Binding of the target ion would cause a detectable change in an optical or electronic signal. The ethyl group at the 4-position could be used to tune the selectivity of the binding pocket for analytes of a particular size and shape.

Applications in Agrochemical and Specialty Chemical Synthesis

The pyrrolidine scaffold is a component of various commercial pesticides, including fungicides, insecticides, and herbicides. bldpharm.com These compounds often function by interacting with specific biological targets in pests. The synthesis of new agrochemicals frequently involves the use of chiral building blocks like substituted pyrrolidines to optimize efficacy and reduce off-target effects. While direct application of this compound in a commercial agrochemical is not documented, its structural similarity to known active scaffolds makes it a compound of interest for agrochemical discovery research. For instance, derivatives containing amide groups linked to a pyrrolidine ring have shown excellent systemic insecticidal activity. bldpharm.com

The most significant documented application of the this compound scaffold is in the synthesis of specialty chemicals, particularly for the pharmaceutical industry. The specific stereoisomer, (3R,4S)-4-Ethylpyrrolidin-3-ol, is a key fragment in the synthesis of complex heterocyclic molecules. One prominent example is its use as a precursor for a derivative found in advanced pharmaceutical intermediates. A tosyl-protected derivative, 8-((3R,4S)-4-Ethylpyrrolidin-3-yl)-3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine, is a known specialty chemical used in the synthesis of Janus kinase (JAK) inhibitors. pharmaffiliates.com The synthesis of these complex molecules relies on the pre-defined stereochemistry of the pyrrolidine building block to ensure the final product has the correct three-dimensional structure for its biological target.

Table 2: Research Findings on Pyrrolidine Derivatives in Specialty Synthesis

| Pyrrolidine Derivative | Application Area | Research Finding | Reference |

| (3R,4S)-4-Ethylpyrrolidin-3-yl moiety | Pharmaceutical Synthesis | Building block for the synthesis of complex heterocyclic molecules, such as JAK inhibitor intermediates. | pharmaffiliates.com |

| Pyrrolidine-based amides | Agrochemical Research | Derivatives exhibit systemic insecticidal properties against various pests. | bldpharm.com |

Design and Synthesis of Derivatives of 4 Ethylpyrrolidin 3 Ol

Structural Modifications at the Hydroxyl Group: Ethers, Esters, and Carbonates

The hydroxyl group of 4-Ethylpyrrolidin-3-ol serves as a prime site for structural modification, enabling the synthesis of a diverse range of derivatives, including ethers, esters, and carbonates. These modifications can significantly alter the polarity, lipophilicity, and metabolic stability of the parent molecule.

Ethers: The formation of ethers from this compound can be readily achieved through the well-established Williamson ether synthesis. masterorganicchemistry.comvanderbilt.edu This SN2 reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide to furnish the ether. The choice of the alkyl halide allows for the introduction of a wide variety of alkyl, aryl, and functionalized side chains.

Esters: Esterification of the hydroxyl group represents another common and versatile derivatization strategy. youtube.comyoutube.comyoutube.comyoutube.com Carboxylic acids can be coupled with the alcohol in the presence of an acid catalyst, often sulfuric acid or p-toluenesulfonic acid, in a process known as Fischer esterification. Alternatively, more reactive acylating agents such as acid chlorides or anhydrides can be employed, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct. A variety of coupling reagents, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can also facilitate ester formation under mild conditions. organic-chemistry.org

Carbonates: The synthesis of carbonates from this compound can be accomplished by reacting the alcohol with a suitable chloroformate, such as ethyl chloroformate, in the presence of a base. nih.gov This reaction introduces a carbonate functional group, which can act as a linker or a metabolically labile moiety.

Table 1: Representative Examples of Hydroxyl Group Derivatization

| Derivative Type | General Reaction | Reagents and Conditions |

| Ether | Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) |

| Ester | Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄), Heat |

| Ester | Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) |

| Carbonate | Carbonate Formation | Chloroformate (R-OCOCl), Base |

Nitrogen Atom Derivatizations: Amides, Sulfonamides, and Quaternary Ammonium (B1175870) Salts

Amides: The nitrogen atom of this compound can be readily acylated to form amides. nih.govyoutube.com This is typically achieved by reacting the pyrrolidine (B122466) with an acid chloride, acid anhydride, or an activated ester in the presence of a base to scavenge the acid byproduct. A wide variety of acyl groups can be introduced, providing a diverse set of amide derivatives.

Sulfonamides: Sulfonamides are a significant class of compounds in medicinal chemistry and can be synthesized from this compound by reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. tandfonline.comnih.govingentaconnect.comucl.ac.uknih.gov This reaction allows for the introduction of various aryl or alkyl sulfonyl groups, which can act as hydrogen bond acceptors and modulate the electronic properties of the molecule.

Quaternary Ammonium Salts: The nitrogen atom of the pyrrolidine ring can be quaternized by reaction with an alkyl halide, a process known as the Menshutkin reaction. mdpi.comsrce.hrresearchgate.netnih.govgoogle.com This reaction results in the formation of a permanently positively charged quaternary ammonium salt. The nature of the alkyl halide determines the substituent introduced onto the nitrogen, and this modification significantly increases the polarity of the molecule.

Table 2: Representative Examples of Nitrogen Atom Derivatization

| Derivative Type | General Reaction | Reagents and Conditions |

| Amide | N-Acylation | Acid Chloride (R-COCl) or Anhydride, Base |

| Sulfonamide | N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base |

| Quaternary Ammonium Salt | N-Alkylation (Menshutkin Reaction) | Alkyl Halide (R-X) |

Alkylation and Arylation at the Pyrrolidine Ring Positions

The introduction of alkyl or aryl substituents directly onto the carbon framework of the pyrrolidine ring offers a powerful strategy to create structural diversity and explore new chemical space. These modifications can impact the conformation of the ring and its interaction with biological targets.

Alkylation: The alkylation of the pyrrolidine ring can be achieved through various methods, including the reaction of enolates or their equivalents with alkyl halides. researchgate.netnih.govnih.govorganic-chemistry.org For instance, α-alkylation can be performed by forming an enamine or an enolate from a corresponding pyrrolidone precursor, followed by reaction with an alkyl halide. Reductive amination of a suitably functionalized ketone can also lead to alkylated pyrrolidines.

Arylation: The direct C-H arylation of pyrrolidines has emerged as a powerful tool for the synthesis of aryl-substituted derivatives. nih.govrsc.orgrsc.orghelsinki.fiulb.ac.be Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl pyrrolidines. nih.gov Direct α-arylation of the pyrrolidine ring has also been achieved using various catalytic systems, often involving a directing group to control the regioselectivity of the arylation. rsc.orgrsc.org

Synthesis of Spiro and Fused Ring Systems Incorporating the this compound Core

To further explore the three-dimensional chemical space around the this compound scaffold, the synthesis of spirocyclic and fused-ring systems represents an advanced derivatization strategy. These complex architectures can impose conformational constraints and introduce novel pharmacophoric elements.

Spirocyclic Systems: Spiro-pyrrolidines can be synthesized through several methodologies, including intramolecular cyclization reactions and cycloaddition reactions. rsc.orgnih.govwhiterose.ac.ukacs.orgacs.org For instance, a [3+2] cycloaddition reaction between an azomethine ylide generated from a derivative of this compound and a suitable dipolarophile can lead to the formation of a spirocyclic pyrrolidine.

Fused Ring Systems: The construction of fused ring systems involves the formation of a new ring that shares one or more bonds with the initial pyrrolidine ring. thieme.deosaka-u.ac.jpacs.orgnih.gov This can be achieved through intramolecular cyclization reactions where a substituent on the pyrrolidine ring reacts with another part of the molecule to form a new ring. Ring-closing metathesis (RCM) and intramolecular Heck reactions are powerful methods for the synthesis of such fused systems.

Stereoselective Synthesis of Advanced Derivatives with Multiple Chiral Centers

Given that this compound possesses chiral centers, the stereoselective synthesis of its derivatives is of paramount importance to obtain enantiomerically pure compounds with well-defined three-dimensional structures.

The stereoselective synthesis of advanced derivatives with multiple chiral centers can be achieved through various strategies. acs.orgacs.orgua.esnih.govchemistryviews.orgresearchgate.netacs.org The use of chiral auxiliaries attached to the pyrrolidine ring can direct the stereochemical outcome of subsequent reactions. Asymmetric catalysis, employing chiral catalysts, is another powerful approach to introduce new stereocenters with high enantioselectivity. For example, catalytic asymmetric hydrogenation of a suitably designed unsaturated precursor can establish multiple stereocenters in a single step. acs.orgnih.gov Furthermore, diastereoselective reactions, where the existing stereocenters of the this compound core influence the stereochemical course of a reaction, can be utilized to synthesize complex derivatives with controlled stereochemistry.

Future Research Directions and Challenges

Development of Sustainable and Environmentally Benign Synthetic Routes to 4-Ethylpyrrolidin-3-ol

The chemical industry's shift towards green chemistry necessitates the development of sustainable methods for synthesizing valuable chemical intermediates. For this compound, future research will be crucial in moving away from traditional synthetic methods that often rely on harsh reagents and generate significant waste.

Key Research Areas:

Biocatalysis: A significant future direction lies in the use of enzymes to produce chiral pyrrolidines. nih.govresearchgate.netnih.gov The development of enzymatic platforms, potentially using engineered cytochrome P450 enzymes, could enable the stereoselective synthesis of this compound isomers through intramolecular C(sp³)-H amination of corresponding amino alcohol precursors. nih.govresearchgate.netnih.gov This approach offers the promise of high enantioselectivity and catalytic efficiency under mild, aqueous conditions. nih.govresearchgate.netnih.govunimi.itjocpr.com

Renewable Starting Materials: Research should focus on utilizing bio-sourced starting materials, such as levulinic acid, to create the pyrrolidine (B122466) scaffold. This would significantly reduce the carbon footprint of the synthesis.

Green Solvents and Catalysts: The exploration of environmentally friendly solvent systems, such as ethanol-water mixtures, and the use of catalyst-free or biodegradable catalysts are essential for developing truly sustainable synthetic protocols.

Challenges:

Enzyme Specificity and Stability: Identifying or engineering enzymes that are specific for the 4-ethyl substitution and are stable under process conditions will be a major hurdle.

Scalability of Biocatalytic Processes: Translating laboratory-scale biocatalytic syntheses to large-scale industrial production often presents significant challenges in terms of cost, reactor design, and downstream processing.

Economic Viability: Sustainable routes must be economically competitive with existing synthetic methods to be adopted by the industry.

Exploration of Novel Catalytic Functions for this compound Derivatives

The pyrrolidine ring is a privileged scaffold in organocatalysis, and derivatives of this compound hold considerable promise as new catalysts. nih.govnih.govmdpi.comresearchgate.net The ethyl and hydroxyl groups offer points for further functionalization, allowing for the fine-tuning of the catalyst's steric and electronic properties.

Key Research Areas:

Asymmetric Catalysis: Future work should focus on synthesizing a library of this compound derivatives and screening them as organocatalysts in various asymmetric reactions, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.govmdpi.comresearchgate.net

Bifunctional Catalysts: The hydroxyl group can be used to introduce a secondary catalytic function, such as a hydrogen-bond donor, creating bifunctional catalysts that can activate both the nucleophile and the electrophile in a reaction.

Immobilized Catalysts: To enhance reusability and facilitate product purification, research into immobilizing this compound-based catalysts on solid supports, such as mesoporous silica, is a promising avenue. researchgate.net

Challenges:

Catalyst Design and Synthesis: The rational design of effective catalysts requires a deep understanding of reaction mechanisms and the role of the catalyst's structure in controlling stereoselectivity.

Broad Substrate Scope: A key challenge will be to develop catalysts that are not only highly selective but also effective for a wide range of substrates.

Catalyst Loading and Turnover Number: Achieving high product yields with low catalyst loadings and high turnover numbers is essential for the practical application of any new catalyst.

Integration of this compound into Advanced Materials Design and Fabrication

The unique structural features of this compound, including its chirality and functional groups, make it an attractive building block for the design of novel advanced materials.

Key Research Areas:

Chiral Polymers: The incorporation of enantiomerically pure this compound into polymer backbones could lead to the development of chiral polymers with applications in chiral separations, asymmetric catalysis, and smart materials.

Functional Coatings: The hydroxyl group can be used to anchor the molecule to surfaces, creating functional coatings with tailored properties, such as hydrophilicity or biocompatibility.

Hybrid Materials: The integration of this compound into inorganic frameworks, such as silica or metal-organic frameworks (MOFs), could result in hybrid materials with synergistic properties, combining the processability of polymers with the robustness of inorganic materials. researchgate.net

Challenges: